6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzodioxole ring system with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a benzodioxole precursor. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of bases such as sodium hydroxide or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: Formation of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-methanol.
Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Shares the difluoromethoxy group but lacks the benzodioxole ring system.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a similar difluoromethoxy group but differs in the overall structure and functional groups.
Uniqueness
6-(Difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is unique due to the combination of the difluoromethoxy group and the benzodioxole ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(difluoromethoxy)-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-6-2-8-7(13-4-14-8)1-5(6)3-12/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIEPIEIICTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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